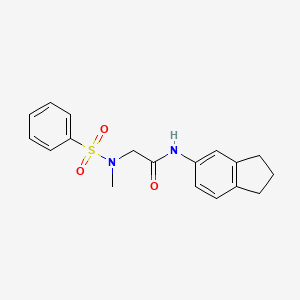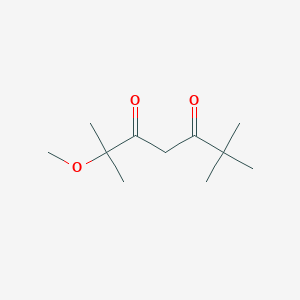![molecular formula C18H24N2O3 B5170360 N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide](/img/structure/B5170360.png)
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide, also known as AEBP, is a compound that has been extensively studied for its potential therapeutic applications. AEBP is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Wissenschaftliche Forschungsanwendungen
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to have a positive effect on wound healing and tissue regeneration.
Wirkmechanismus
The mechanism of action of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has also been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways.
Biochemical and physiological effects:
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has also been shown to inhibit tumor growth and metastasis, and to improve glucose tolerance in diabetic animals. Additionally, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to promote tissue regeneration and wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals or to use in certain assays. Additionally, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide. One area of research is to further elucidate the mechanism of action of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide. This could involve studying the interaction of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide with specific enzymes and signaling pathways. Another area of research is to explore the potential use of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide in humans, which could pave the way for clinical trials.
Synthesemethoden
The synthesis of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide involves a multi-step process that starts with the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with cyclopentanecarbohydrazide in the presence of a catalyst. This reaction results in the formation of an intermediate compound, which is then reacted with a second reagent to yield N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Eigenschaften
IUPAC Name |
N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-11-23-16-10-9-14(12-17(16)22-4-2)13-19-20-18(21)15-7-5-6-8-15/h3,9-10,12-13,15H,1,4-8,11H2,2H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNDXXIYXRWPT-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2CCCC2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCC2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)

![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)

![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)

![5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)
![3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5170351.png)